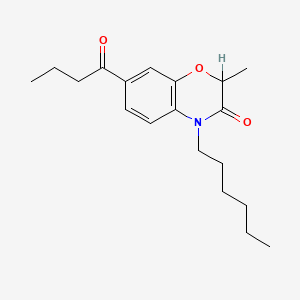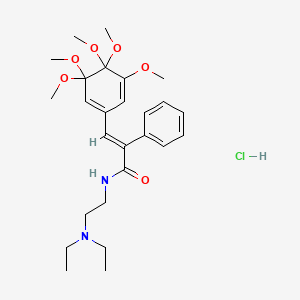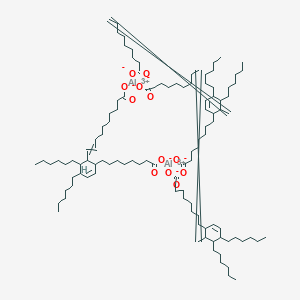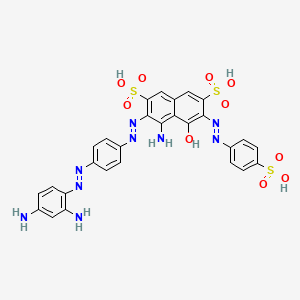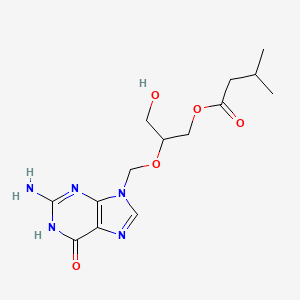
Isovalarylganciclovir
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isovalarylganciclovir is a derivative of ganciclovir, a well-known antiviral medication used primarily to treat cytomegalovirus (CMV) infections. This compound is of significant interest due to its potential enhanced efficacy and stability compared to its parent compound. This compound is characterized by the addition of an isovaleryl group to the ganciclovir molecule, which may alter its pharmacokinetic and pharmacodynamic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of isovalarylganciclovir involves the esterification of ganciclovir with isovaleric acid. The reaction typically requires a catalyst, such as a strong acid (e.g., sulfuric acid) or a coupling agent like dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond. The general reaction scheme is as follows:
- Dissolve ganciclovir in an appropriate solvent (e.g., dichloromethane).
- Add isovaleric acid and the catalyst or coupling agent.
- Stir the reaction mixture at room temperature or slightly elevated temperatures (e.g., 40-50°C) for several hours.
- Purify the product using column chromatography or recrystallization.
Industrial Production Methods: Industrial production of this compound would likely follow a similar synthetic route but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing scalable purification techniques such as large-scale chromatography or crystallization.
Analyse Chemischer Reaktionen
Types of Reactions: Isovalarylganciclovir can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield ganciclovir and isovaleric acid.
Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Substitution: The isovaleryl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products:
Hydrolysis: Ganciclovir and isovaleric acid.
Oxidation: Various oxidized derivatives of this compound.
Substitution: Substituted derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its antiviral properties and potential to inhibit CMV replication.
Medicine: Explored as a potential therapeutic agent with improved pharmacokinetic properties compared to ganciclovir.
Industry: Potential use in the development of antiviral coatings and materials.
Wirkmechanismus
The mechanism of action of isovalarylganciclovir is similar to that of ganciclovir. It is a nucleoside analog that inhibits viral DNA polymerase, thereby preventing viral DNA synthesis and replication. The isovaleryl group may enhance the compound’s stability and bioavailability, potentially leading to improved antiviral efficacy.
Vergleich Mit ähnlichen Verbindungen
Isovalarylganciclovir can be compared to other ganciclovir derivatives and nucleoside analogs:
Ganciclovir: The parent compound, widely used to treat CMV infections.
Valganciclovir: A prodrug of ganciclovir with improved oral bioavailability.
Acyclovir: Another nucleoside analog used to treat herpes simplex virus infections.
Uniqueness: this compound’s uniqueness lies in its modified structure, which may confer enhanced stability and efficacy compared to ganciclovir
Eigenschaften
CAS-Nummer |
1219792-41-2 |
|---|---|
Molekularformel |
C14H21N5O5 |
Molekulargewicht |
339.35 g/mol |
IUPAC-Name |
[2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-3-hydroxypropyl] 3-methylbutanoate |
InChI |
InChI=1S/C14H21N5O5/c1-8(2)3-10(21)23-5-9(4-20)24-7-19-6-16-11-12(19)17-14(15)18-13(11)22/h6,8-9,20H,3-5,7H2,1-2H3,(H3,15,17,18,22) |
InChI-Schlüssel |
NDKUMFCTFMWTGV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(=O)OCC(CO)OCN1C=NC2=C1N=C(NC2=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


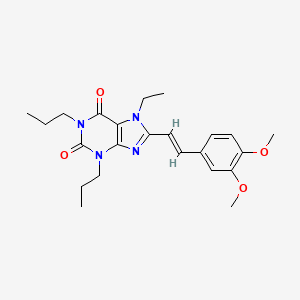



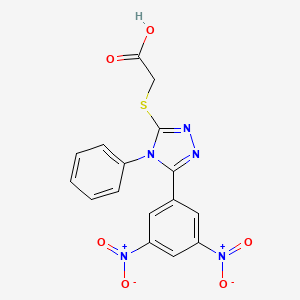
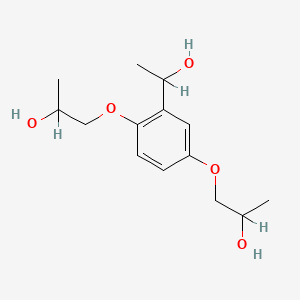
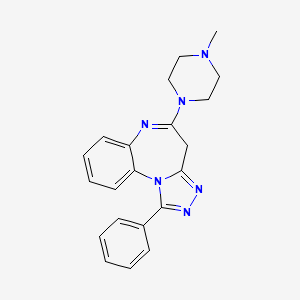

![L-[4-3H]Phenylalanine](/img/structure/B12738607.png)
